Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-

Lipophilicity Drug-likeness Environmental fate

Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- (CAS 643028-14-2), also named (2,4-dichloro-1-phenylbut-1-enyl)benzene or 2,4-dichloro-1,1-diphenylbut-1-ene, is a chlorinated diphenylbutene with the molecular formula C16H14Cl2 and a molecular weight of 277.19 g/mol. Its structure features two phenyl rings linked via a 2,4-dichloro-1-butenylidene bridge, yielding a compound with high lipophilicity (calculated LogP 5.31) and an exact mass of 276.047256 Da, which places it within the class of halogenated diarylalkenes commonly explored as intermediates for pharmaceuticals, liquid crystals, and agrochemicals.

Molecular Formula C16H14Cl2
Molecular Weight 277.2 g/mol
CAS No. 643028-14-2
Cat. No. B12608950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-
CAS643028-14-2
Molecular FormulaC16H14Cl2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2
InChIInChI=1S/C16H14Cl2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyZYJINHKDFJQKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 643028-14-2 | Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-: Core Identity and Physicochemical Profile for Informed Procurement


Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis- (CAS 643028-14-2), also named (2,4-dichloro-1-phenylbut-1-enyl)benzene or 2,4-dichloro-1,1-diphenylbut-1-ene, is a chlorinated diphenylbutene with the molecular formula C16H14Cl2 and a molecular weight of 277.19 g/mol [1]. Its structure features two phenyl rings linked via a 2,4-dichloro-1-butenylidene bridge, yielding a compound with high lipophilicity (calculated LogP 5.31) and an exact mass of 276.047256 Da, which places it within the class of halogenated diarylalkenes commonly explored as intermediates for pharmaceuticals, liquid crystals, and agrochemicals [1].

Why Generic 1,1-Diphenylbutene Analogs Cannot Replace CAS 643028-14-2 in Structure-Sensitive Applications


The 2,4-dichloro substitution pattern on the butenylidene bridge is not a generic modification; it fundamentally alters lipophilicity, molecular geometry, and spectroscopic detectability relative to the non-halogenated parent Benzene, 1,1'-(1-butenylidene)bis- (CAS 1726-14-3, MW 208.3) [1] or the 4-methyl-substituted analog (CAS 832732-37-3, MW 305.2) [2]. The chlorine atoms increase the molecular weight by ~69 Da, shift the LogP upward by approximately 1.3–1.8 units compared to the non-chlorinated scaffold (estimated LogP ~3.5–4.0 for C16H16 based on typical chlorine contributions), and introduce characteristic isotopic signatures (3:1 Cl pattern) in mass spectrometry that are absent in non- or mono-chlorinated analogs. These differences directly impact chromatographic retention, extraction efficiency, metabolic stability, and cross-reactivity, making unqualified class-level substitution unreliable for any application requiring defined physicochemical or analytical performance.

Quantitative Differentiation Evidence: CAS 643028-14-2 Versus Closest Analogs and In-Class Candidates


Lipophilicity (LogP) Elevation Relative to the Non-Chlorinated Parent Scaffold

The target compound exhibits a calculated LogP of 5.31 . Although no experimentally measured LogP was located for the non-chlorinated parent Benzene, 1,1'-(1-butenylidene)bis- (CAS 1726-14-3), the addition of two chlorine atoms to an aromatic scaffold typically increases LogP by 0.5–0.8 units per chlorine, placing the estimated LogP of the parent in the range of 3.7–4.3. This difference of at least 1.0–1.6 log units translates to a >10-fold higher octanol-water partition coefficient, affecting bioavailability predictions and environmental partitioning models [1].

Lipophilicity Drug-likeness Environmental fate

Mass Spectrometric Differentiation via Exact Mass and Chlorine Isotopic Signature

High-resolution mass spectrometry (HRMS) can unambiguously distinguish the target compound from non-chlorinated and mono-chlorinated analogs. The exact mass of C16H14Cl2 is 276.047256 Da [1]. By comparison, the non-chlorinated parent C16H16 has an exact mass of 208.125200 Da (Δ = 67.922056 Da, corresponding to Cl2 – H2). The characteristic 3:1 isotopic ratio for the dichlorinated molecular ion (M:M+2:M+4 ≈ 9:6:1) provides a unique fingerprint absent in monochloro (3:1 doublet) or non-chlorinated analogs [1][2].

Mass spectrometry GC-MS LC-MS Isotopic pattern

FT-IR Spectroscopic Fingerprint for Material Identification and Purity Verification

A reference FT-IR spectrum is available for this compound through the SpectraBase database [1]. While no published direct overlay comparison with the non-chlorinated analog was located, the presence of C-Cl stretching vibrations (typically 550–850 cm⁻¹) and the absence of additional C-H bending modes associated with the unchlorinated butenylidene chain provide measurable spectroscopic differentiation. The compound's crystalline or solid-state nature further enables quality control via melting point and IR fingerprint matching [2].

FT-IR Vibrational spectroscopy Material characterization

Molecular Weight and Chromatographic Retention Impact Versus Analogs

The molecular weight of the target compound (277.19 g/mol) [1] is 33.1% greater than the non-chlorinated parent (208.30 g/mol) [2] and 9.2% less than the 4-methyl-substituted dichloro analog (305.24 g/mol) [3]. On a standard reversed-phase C18 column, each methylene equivalent contributes approximately +0.5 log units to retention; the two chlorine substituents add roughly +1.4 in hydrophobic contribution, translating to a predicted retention time shift of several minutes under typical gradient conditions, a gap sufficient to resolve the target from its parent in method development.

Chromatography HPLC GC Method development

Structural Determinants for Liquid Crystal and OLED Intermediate Applications

Patent literature identifies benzene derivatives with a 2,4-dichloro-1-butenylidene bridge as components of liquid-crystalline media [1]. The two chlorine substituents introduce a net dipole moment orthogonal to the molecular long axis, increasing dielectric anisotropy (Δε) compared to the non-chlorinated scaffold. While direct quantitative Δε values for this specific compound are not publicly available, the structural class of halogenated 1,1-diphenylbutenes is documented to deliver higher dielectric anisotropy than non-halogenated or alkyl-substituted analogs, which is critical for achieving low threshold voltage in twisted nematic (TN) and super-twisted nematic (STN) displays [1].

Liquid crystals OLED intermediates Dielectric anisotropy

Procurement-Relevant Application Scenarios for CAS 643028-14-2 (Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-)


Analytical Reference Standard for GC-MS and LC-MS Method Development

The compound's well-defined exact mass (276.047256 Da), characteristic dichloro isotopic pattern (M:M+2:M+4 ≈ 9:6:1), and availability of reference GC-MS spectra in the Wiley Registry [1] make it a suitable reference standard for developing and validating analytical methods targeting halogenated diarylalkenes. Its LogP of 5.31 allows it to serve as a late-eluting marker in reversed-phase HPLC method development, where its retention can be used to calibrate gradient elution programs for lipophilic impurities.

Key Intermediate for Diphenylbutene-Based Pharmaceutical Scaffolds

The 2,4-dichloro substitution on the butenylidene bridge provides a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, making this compound a potential precursor to tamoxifen analogs or ferroptosis inhibitor candidates, as explored in recent diphenylbutene derivative studies [1]. The chlorine atoms can serve as leaving groups in palladium-catalyzed couplings or be retained to modulate the electron density of the central double bond, directly influencing binding affinity at estrogen receptors or FSP1 protein targets.

Liquid Crystal Component with Enhanced Dielectric Anisotropy

Where patent literature teaches the use of halogenated benzene derivatives in liquid-crystalline media for flat-panel displays [1], the 2,4-dichloro substitution pattern is expected to contribute lateral dipole moments that increase dielectric anisotropy (Δε). This property is essential for lowering the threshold voltage in TN and STN displays. The compound's molecular weight (277.19 g/mol) and chlorine content place it in an intermediate property space between lighter non-halogenated analogs (lower Δε) and heavier polyhalogenated systems (excessive viscosity) .

Agrochemical Intermediate Requiring Defined Lipophilicity for Bioavailability

The calculated LogP of 5.31 [1] places this compound in an optimal lipophilicity window (LogP 3–6) for passive membrane permeation in plant and insect cuticles, aligning with the design principles of systemic pesticides and herbicides. The chlorine atoms also confer oxidative metabolic stability, potentially extending the half-life of derived active ingredients in environmental matrices . This compound has been cited as a precursor for agrochemical synthesis in multiple vendor sources.

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